Mesocarb (1 mg/mL in Methanol)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

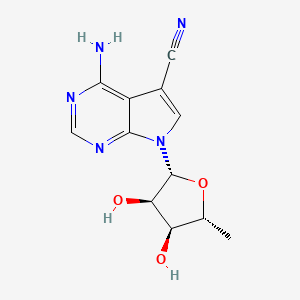

It is primarily known for its use in treating various neuropsychiatric conditions such as asthenia, apathy, adynamia, and certain aspects of depression and schizophrenia . Mesocarb (1 mg/mL in Methanol) acts as a selective dopamine reuptake inhibitor, which makes it unique among stimulants as it does not induce the dopamine release characteristic of other stimulants like dextroamphetamine .

Méthodes De Préparation

Mesocarb (1 mg/mL in Methanol) is synthesized through a series of chemical reactions involving the conversion of feprosidnine hydrochloride to its freebase form, which is then treated with phenylisocyanate . The synthetic route involves the following steps:

- Conversion of feprosidnine hydrochloride to the freebase amine.

- Treatment of the freebase amine with phenylisocyanate to form Mesocarb (1 mg/mL in Methanol).

Industrial production methods for Mesocarb (1 mg/mL in Methanol) are not widely documented, but the synthesis typically involves standard organic synthesis techniques and purification processes to ensure the compound’s purity and stability .

Analyse Des Réactions Chimiques

Mesocarb (1 mg/mL in Methanol) undergoes various chemical reactions, including:

Substitution: Mesocarb (1 mg/mL in Methanol) can participate in substitution reactions, particularly involving its imine side-chain.

Common reagents and conditions used in these reactions include oxidizing agents for hydroxylation and reducing agents for reduction reactions. The major products formed from these reactions are hydroxylated metabolites and other derivatives of Mesocarb (1 mg/mL in Methanol) .

Applications De Recherche Scientifique

Chemistry: Mesocarb (1 mg/mL in Methanol)’s unique structure and reactivity make it a subject of interest in organic chemistry research.

Mécanisme D'action

Mesocarb (1 mg/mL in Methanol) exerts its effects primarily by inhibiting the dopamine transporter (DAT), which prevents the reuptake of dopamine into presynaptic neurons . This leads to an increase in extracellular dopamine levels, enhancing dopaminergic neurotransmission. Unlike other stimulants, Mesocarb (1 mg/mL in Methanol) does not induce the release of dopamine, making it a more selective DAT inhibitor . The molecular targets involved in its mechanism of action include the dopamine transporter and various pathways associated with dopamine signaling .

Comparaison Avec Des Composés Similaires

Mesocarb (1 mg/mL in Methanol) is structurally similar to other psychostimulants such as d-amphetamine (D-AMPH) but differs in its mechanism of action and selectivity . Unlike D-AMPH, which induces dopamine release, Mesocarb (1 mg/mL in Methanol) selectively inhibits dopamine reuptake without causing dopamine release . This makes Mesocarb (1 mg/mL in Methanol) unique among stimulants and potentially less prone to abuse.

Similar compounds include:

Dextroamphetamine (D-AMPH): A psychostimulant that induces dopamine release and is commonly used to treat ADHD and narcolepsy.

Methylphenidate: Another stimulant that inhibits dopamine reuptake but also induces dopamine release to some extent.

Mesocarb (1 mg/mL in Methanol)’s unique selectivity for dopamine reuptake inhibition without inducing dopamine release sets it apart from these similar compounds .

Propriétés

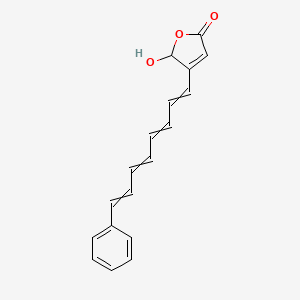

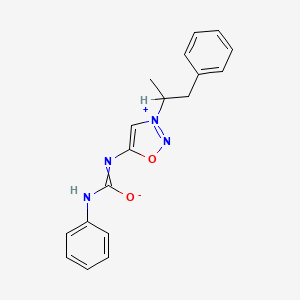

Formule moléculaire |

C18H18N4O2 |

|---|---|

Poids moléculaire |

322.4 g/mol |

Nom IUPAC |

N-phenyl-N'-[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamimidate |

InChI |

InChI=1S/C18H18N4O2/c1-14(12-15-8-4-2-5-9-15)22-13-17(24-21-22)20-18(23)19-16-10-6-3-7-11-16/h2-11,13-14H,12H2,1H3,(H-,19,20,21,23) |

Clé InChI |

OWFUPROYPKGHMH-UHFFFAOYSA-N |

SMILES canonique |

CC(CC1=CC=CC=C1)[N+]2=NOC(=C2)N=C(NC3=CC=CC=C3)[O-] |

Synonymes |

mesocarb N-phenylcarbamoyl-3-(beta-phenylisopropyl)sydnonimine sidnocarb sydnoca |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(Difluoromethyl)-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid](/img/structure/B1199535.png)